5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol
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Overview
Description
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol is an organic compound that features a phenolic hydroxyl group, a cyanide group, and a tert-butylsulfamoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the tert-butylsulfamoyl group.
Cyanation: Introduction of the cyanide group.
Hydroxylation: Introduction of the phenolic hydroxyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The cyanide group can be reduced to an amine.
Substitution: The tert-butylsulfamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the phenolic hydroxyl group allows for hydrogen bonding and interaction with active sites, while the cyanide and tert-butylsulfamoyl groups contribute to its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-t-Butylphenol: Lacks the cyanide and sulfamoyl groups, making it less reactive.
3-Cyanophenol: Lacks the tert-butylsulfamoyl group, resulting in different reactivity and applications.
4-t-Butylsulfonamide: Lacks the phenolic hydroxyl and cyanide groups, leading to different chemical properties.
Uniqueness
5-(4-t-Butylsulfamoylphenyl)-3-cyanophenol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butylsulfamoyl group enhances its stability and lipophilicity, while the cyanide group provides a site for further functionalization.
Properties
IUPAC Name |
N-tert-butyl-4-(3-cyano-5-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)16-6-4-13(5-7-16)14-8-12(11-18)9-15(20)10-14/h4-10,19-20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYHPNEZWVDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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